molecular formula C24H22N4O3 B5908070 1-[2-(3-methylphenoxy)ethyl]-3-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}-1H-indole

1-[2-(3-methylphenoxy)ethyl]-3-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}-1H-indole

Cat. No.: B5908070
M. Wt: 414.5 g/mol
InChI Key: YVFHZKCYVUXCGW-PCLIKHOPSA-N
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Description

1-[2-(3-methylphenoxy)ethyl]-3-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a combination of phenoxy, nitrophenyl, and indole moieties, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-methylphenoxy)ethyl]-3-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this specific compound, the synthesis may include the following steps:

  • Preparation of 3-methylphenoxyethyl bromide from 3-methylphenol and ethylene bromide.
  • Reaction of 3-methylphenoxyethyl bromide with indole to form the intermediate.
  • Condensation of the intermediate with 4-nitrophenylhydrazine to yield the final product.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-methylphenoxy)ethyl]-3-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

1-[2-(3-methylphenoxy)ethyl]-3-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(3-methylphenoxy)ethyl]-3-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and have potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-methylphenoxy)ethyl]-3-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}-1H-indole is unique due to its combination of phenoxy, nitrophenyl, and indole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(E)-[1-[2-(3-methylphenoxy)ethyl]indol-3-yl]methylideneamino]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-18-5-4-6-22(15-18)31-14-13-27-17-19(23-7-2-3-8-24(23)27)16-25-26-20-9-11-21(12-10-20)28(29)30/h2-12,15-17,26H,13-14H2,1H3/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFHZKCYVUXCGW-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)C=NNC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)/C=N/NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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